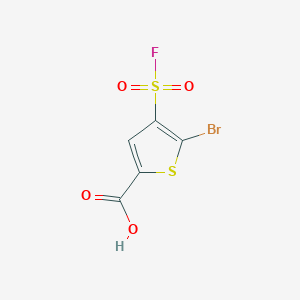5-Bromo-4-(fluorosulfonyl)thiophene-2-carboxylic acid
CAS No.:
Cat. No.: VC13562642
Molecular Formula: C5H2BrFO4S2
Molecular Weight: 289.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H2BrFO4S2 |
|---|---|
| Molecular Weight | 289.1 g/mol |
| IUPAC Name | 5-bromo-4-fluorosulfonylthiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C5H2BrFO4S2/c6-4-3(13(7,10)11)1-2(12-4)5(8)9/h1H,(H,8,9) |
| Standard InChI Key | RBXUGCWTJMZCBD-UHFFFAOYSA-N |
| SMILES | C1=C(SC(=C1S(=O)(=O)F)Br)C(=O)O |
| Canonical SMILES | C1=C(SC(=C1S(=O)(=O)F)Br)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a thiophene ring substituted at the 2-position with a carboxylic acid group, at the 4-position with a fluorosulfonyl group, and at the 5-position with a bromine atom. Key parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₂BrFO₄S₂ | |
| Molecular Weight | 289.09 g/mol | |
| SMILES | O=C(C1=CC(Br)=C(S(=O)(=O)F)S1)O | |
| Purity | >95% |
The fluorosulfonyl group (-SO₂F) enhances electrophilicity, making the compound reactive toward nucleophilic substitution, while the carboxylic acid enables salt formation or esterification .
Spectroscopic Data
-
NMR: Limited data are available, but analogous compounds (e.g., 4-bromo-5-(fluorosulfonyl)thiophene-2-carboxylic acid, CAS 1936650-56-4) show characteristic shifts:
-
MS (ESI): Predicted m/z 289.09 [M+H]⁺, with fragmentation peaks at 171.02 (loss of SO₂F) and 95.04 (thiophene ring) .
Synthesis and Modifications
Synthetic Routes
The compound is typically synthesized via sulfonation of bromothiophene precursors:
-
Sulfonation of 5-Bromo-2-carboxythiophene:
-
Alternative Pathway:
Derivative Formation
-
Esterification: Reacting with methanol/H₂SO₄ produces methyl esters for enhanced solubility .
-
Amide Formation: Coupling with amines via EDC/HOBt generates bioactive analogs .
Applications in Research
Pharmaceuticals
-
Antiviral Agents: The fluorosulfonyl group mimics phosphate moieties, enabling kinase inhibition. Derivatives show activity against RNA viruses .
-
Antibiotics: Structural analogs (e.g., 5-bromo-thiophene carboxamides) inhibit bacterial enoyl-ACP reductase .
Materials Science
-
Polymer Additives: Sulfonyl groups improve thermal stability in conductive polymers .
-
Liquid Crystals: Thiophene cores facilitate π-π stacking in optoelectronic devices .
| Parameter | Value | Source |
|---|---|---|
| GHS Pictogram | Corrosion, Health Hazard | |
| Hazard Statements | H302 (oral toxicity), H314 (skin corrosion) | |
| Precautionary Measures | P280 (gloves), P305+P351+P338 (eye rinse) |
Recent Advancements (2023–2025)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume